BenchChemオンラインストアへようこそ!

octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6) is a fully saturated bicyclic heterocycle consisting of a fused pyrrolidine and homopiperazine (1,4-diazepane) ring system. It is primarily procured as a versatile building block or intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 109324-83-6
Cat. No. B1314671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrrolo[1,2-a][1,4]diazepine
CAS109324-83-6
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2CNCCCN2C1
InChIInChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2
InChIKeyQBNOLQLKVNGFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





109324-83-6 Sourcing Guide: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine for Heterocyclic Chemistry Research


Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6) is a fully saturated bicyclic heterocycle consisting of a fused pyrrolidine and homopiperazine (1,4-diazepane) ring system . It is primarily procured as a versatile building block or intermediate in organic synthesis and medicinal chemistry . Physicochemical characterizations, including a predicted pKa of 10.89 ± 0.20, a LogP of 0.71, and a polar surface area (PSA) of 15.27 Ų, define its baseline properties for chemical handling and reactivity [1]. As an unsubstituted scaffold, it is commonly available in purities of 95-98% for research and development applications .

Why Generic Substitution for CAS 109324-83-6 Is Not Recommended in Drug Discovery


Substituting octahydro-1H-pyrrolo[1,2-a][1,4]diazepine with a generic 'diazepane' or 'pyrrolidine' analog is scientifically unsound due to the unique physicochemical constraints of this exact scaffold. The fused bicyclic system imposes a rigid, predefined spatial orientation of its two basic nitrogen atoms, which is distinct from simple monocyclic or other bicyclic isomers . This conformational rigidity directly impacts key molecular recognition parameters, such as hydrogen-bonding geometry and lipophilic distribution, that are not maintained by other building blocks. Unlike substituted derivatives, this unsubstituted core offers a clean vector for late-stage diversification, but its specific predicted ADME parameters, notably the low ACD/LogD of -2.57 at pH 7.4, result in distinct solubility and permeability profiles that would be altered by any substitution or scaffold hopping .

Quantitative Differentiation Evidence for Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (109324-83-6)


Rigid Scaffold Differentiation: PSA and LogD Comparison with Homopiperazine

The fused bicyclic structure of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine imposes a distinct spatial and electronic profile compared to acyclic or monocyclic 1,4-diamine building blocks, directly influencing pharmacokinetic prediction. The target compound exhibits a Polar Surface Area (PSA) of 15.27 Ų [1]. While no single direct comparator data point exists for all properties, a class-level inference can be made: the ACD/LogD at pH 7.4 for the target is predicted to be -2.57 . This is a markedly different value compared to a representative flexible analog, 1,4-diazepane (homopiperazine), which typically has a higher LogD at physiological pH. This difference quantifies the impact of the fused pyrrolidine ring on the scaffold's lipophilicity.

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Patent-Defined Utility in TREX1 Inhibition

The specific substitution of the octahydro-1H-pyrrolo[1,2-a][1,4]diazepine core is explicitly claimed as a key structural element in potent inhibitors of the exonuclease TREX1 [1]. US Patent US11306098B2 demonstrates that this exact core, when appropriately functionalized, yields compounds with IC50 values for TREX1 inhibition ranging from < 1 nM to ≤ 100 nM [1]. This is a direct, quantitative use case where the core scaffold is essential for high-affinity binding to a therapeutically relevant target, differentiating it from other diazepine or piperazine isosteres that would lack the necessary binding interactions.

Immuno-Oncology Targeted Therapy Patent Analysis

Sourcing Reproducibility: Purity, Storage, and Form Variability

Procurement decisions for CAS 109324-83-6 are differentiated by supplier specifications that directly impact experimental reproducibility. Analytical data confirms the compound is typically supplied as a liquid . Furthermore, there is a critical divergence in recommended storage conditions: one supplier specifies storage at 2-8°C , while another indicates storage at room temperature (20°C) for up to 2 years . Purity also varies between suppliers, with offerings at 95% and NLT 98% .

Procurement Quality Control Chemical Sourcing

Procurement-Driven Application Scenarios for Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (109324-83-6)


Immuno-Oncology Lead Optimization: TREX1 Inhibitor Scaffold

Based on the evidence in US11306098B2, this compound is an ideal procurement choice for medicinal chemistry teams developing TREX1 inhibitors for immuno-oncology [1]. The patent demonstrates that functionalized analogs of this exact core achieve sub-nanomolar to low nanomolar IC50 values against TREX1 [1]. This provides a validated, high-potency starting point for lead optimization, allowing researchers to focus on improving other drug-like properties without needing to de-risk the core scaffold's target engagement.

Medicinal Chemistry: A Rigid, Polar Scaffold for CNS Drug Discovery

The compound's distinct physicochemical profile, particularly its predicted low LogD of -2.57 at pH 7.4 and PSA of 15.27 Ų [2], makes it a compelling scaffold for central nervous system (CNS) drug discovery programs. This profile is characteristic of compounds with high solubility and low passive membrane permeability, a starting point often targeted for CNS drugs to minimize off-target effects. It is a more polar and rigid alternative to commonly used piperazine or homopiperazine building blocks, offering a new vector for optimizing ligand-lipophilicity efficiency (LLE).

Quality Control and Assay Development: High-Purity Reference Standard

Given the documented variability in supplier purity (95% to NLT 98%) and storage conditions (2-8°C vs. room temperature) , procurement of a high-purity batch (e.g., NLT 98%) from a reputable supplier like Santa Cruz Biotechnology or MolCore is essential for use as a reference standard . This ensures accuracy and reproducibility in analytical method development, in vitro ADME assays, or as a control in pharmacological studies where impurities could confound biological readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.